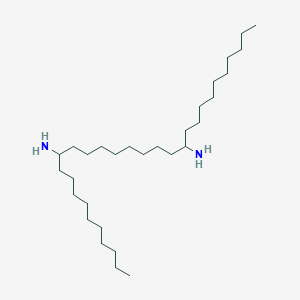

Triacontane-11,20-diamine

Description

Properties

CAS No. |

89900-62-9 |

|---|---|

Molecular Formula |

C30H64N2 |

Molecular Weight |

452.8 g/mol |

IUPAC Name |

triacontane-11,20-diamine |

InChI |

InChI=1S/C30H64N2/c1-3-5-7-9-11-13-17-21-25-29(31)27-23-19-15-16-20-24-28-30(32)26-22-18-14-12-10-8-6-4-2/h29-30H,3-28,31-32H2,1-2H3 |

InChI Key |

NSXQAWBQSNVIST-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC(CCCCCCCCC(CCCCCCCCCC)N)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Pathways for Triacontane 11,20 Diamine

Retrosynthetic Analysis and Key Disconnections for the Triacontane (B166396) Carbon Skeleton

The synthesis of a long-chain aliphatic molecule such as triacontane-11,20-diamine presents significant challenges in controlling regioselectivity and achieving high yields. A retrosynthetic analysis is a critical first step in devising a logical and efficient synthetic plan. The primary disconnections for this compound involve the carbon-nitrogen bonds and the long carbon backbone itself.

A primary retrosynthetic disconnection breaks the C-N bonds, leading back to a triacontane-11,20-dione precursor and an ammonia (B1221849) source. This dione (B5365651) would then be the key intermediate for the elaboration of the full carbon skeleton. Further disconnection of the 30-carbon chain of the dione at strategic locations, for instance, via Grignard-type reactions or olefination, would lead to smaller, more readily available starting materials.

Elaboration of Long Aliphatic Chains via Carbon-Carbon Bond Forming Reactions

The construction of the 30-carbon backbone of this compound requires robust and efficient carbon-carbon bond-forming reactions. Several established methods can be considered for the elongation of aliphatic chains.

One common approach is the use of nucleophilic substitution reactions where a haloalkane is treated with a cyanide salt, such as potassium cyanide. thesciencehive.co.uk This reaction not only extends the carbon chain but also introduces a nitrile group that can be further functionalized. thesciencehive.co.uk

Grignard reactions offer another powerful tool for C-C bond formation. The reaction of a Grignard reagent with a suitable electrophile, such as an epoxide or a carbonyl compound, can effectively build up the carbon skeleton. For a long-chain molecule, an iterative approach or a convergent strategy using multiple Grignard reactions could be envisioned.

Alkene metathesis has emerged as a powerful method for the synthesis of long-chain molecules. The cross-metathesis of two smaller alkenes, catalyzed by ruthenium or molybdenum complexes, could be a highly efficient route to a long-chain diene, which can then be hydrogenated to the corresponding alkane.

Table 1: Comparison of C-C Bond Forming Reactions for Long-Chain Alkanes

| Reaction Type | Reagents & Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Nucleophilic Substitution with Cyanide | KCN, ethanol/water, reflux | Chain extension and functional group introduction in one step | Toxicity of cyanide reagents |

| Grignard Reaction | Organomagnesium halide, ether solvent | Versatile, forms C-C bonds with various functional groups | Sensitive to protic functional groups |

Site-Selective Introduction of Nitrogenous Functionalities at C11 and C20

The introduction of amino groups at the specific C11 and C20 positions of a 30-carbon chain is a significant challenge due to the lack of inherent reactivity of the alkane backbone. Direct amination of unactivated C-H bonds is an area of ongoing research but often lacks the required regioselectivity for a complex target like this. nih.gov

A more practical approach involves the synthesis of a precursor that already contains functional groups at the desired positions, which can then be converted to amines. For instance, the synthesis of a triacontane-11,20-dione or a corresponding dihalide would allow for the subsequent introduction of the nitrogenous functionalities at the correct locations. The synthesis of such a precursor would rely on the C-C bond-forming strategies discussed previously, using starting materials that already contain the necessary functional groups.

Advanced Amination Techniques for Aliphatic Diamine Synthesis

Once a suitable precursor with functional groups at the C11 and C20 positions is obtained, various advanced amination techniques can be employed to introduce the diamine functionalities.

Reductive Amination Protocols Utilizing Dicarbonyl Precursors

Reductive amination is a widely used and efficient method for the synthesis of amines from carbonyl compounds. wikipedia.org In the context of this compound synthesis, a triacontane-11,20-dione precursor would be reacted with ammonia in the presence of a reducing agent. wikipedia.orgyoutube.com

The reaction proceeds through the formation of an intermediate imine, which is then reduced to the amine. wikipedia.org A variety of reducing agents can be used, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective as they are selective for the imine over the ketone starting material. masterorganicchemistry.comorganic-chemistry.org This one-pot procedure is highly advantageous for complex syntheses. youtube.com

Table 2: Common Reducing Agents for Reductive Amination

| Reducing Agent | Advantages | Disadvantages |

|---|---|---|

| Sodium Borohydride (B1222165) (NaBH4) | Inexpensive, readily available | Can also reduce the starting carbonyl |

| Sodium Cyanoborohydride (NaBH3CN) | Selective for imine reduction | Toxic cyanide byproduct |

Nitrile Reduction Methods and Corresponding Precursor Synthesis

An alternative and powerful strategy involves the reduction of a dinitrile precursor. The synthesis of a triacontane-11,20-dinitrile could be achieved through the nucleophilic substitution of a corresponding dihalide with a cyanide salt. thesciencehive.co.uk

The reduction of nitriles to primary amines can be accomplished using several methods. organic-chemistry.org Catalytic hydrogenation over a nickel or palladium catalyst is a common industrial method. wikipedia.orgyoutube.com Alternatively, chemical reduction with strong reducing agents like lithium aluminum hydride (LiAlH4) in an ether solvent is highly effective in the laboratory setting. youtube.com More recent methods have explored the use of reagents like diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride, which can reduce a variety of nitriles in excellent yields. nih.govresearchgate.net

Palladium-Catalyzed Amination and Related Cross-Coupling Strategies

In recent years, palladium-catalyzed amination has become a cornerstone of modern synthetic chemistry for the formation of C-N bonds. While initially developed for aryl halides, these methods have been extended to include the amination of alkyl halides.

For the synthesis of this compound, a precursor such as triacontane-11,20-dibromide could potentially be coupled with an ammonia surrogate using a palladium catalyst and a suitable phosphine (B1218219) ligand. While direct amination with ammonia can be challenging, a number of ammonia equivalents have been developed for this purpose.

Furthermore, recent advancements have shown the potential for palladium-catalyzed oxidative amination of unactivated olefins with primary aliphatic amines. nih.gov While not directly applicable to a saturated alkane, this methodology highlights the ongoing efforts to develop catalytic systems for the direct formation of C-N bonds in aliphatic systems. mdpi.com

Multicomponent Reactions for Amine Integration

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like this compound by combining three or more starting materials in a single step. nih.gov For the integration of the two amine functionalities onto a 30-carbon backbone, several MCRs can be envisioned.

The Ugi four-component reaction (U-4CR) is a powerful tool for the synthesis of α-acetamido amides, which can be further transformed into diamines. researchgate.net A hypothetical Ugi-based approach to a precursor of this compound could involve the reaction of a long-chain isocyanide, a long-chain aldehyde, an amine, and a carboxylic acid. While a direct synthesis of the target molecule in one step is unlikely, the Ugi reaction provides a convergent pathway to highly functionalized intermediates that can be elaborated to the final diamine. For instance, a di-aldehyde or a di-isocyanide derived from a C30 precursor could potentially undergo a double Ugi reaction.

The Mannich reaction is another cornerstone of amine synthesis, involving the aminoalkylation of a carbon nucleophile. nih.gov In the context of this compound, a three-component Mannich reaction could be employed to introduce one of the amine groups. rsc.org A strategy could involve the reaction of a pre-formed long-chain enolizable ketone with an aldehyde and an amine. A diastereoselective Rh-catalyzed three-component reaction of diazo compounds with imines has been reported to produce vicinal diamine derivatives in high yields and diastereoselectivities, offering a potential route to the 1,2-diamine core if applied to appropriate substrates. rsc.org

The following table summarizes potential multicomponent reactions applicable to the synthesis of long-chain diamine precursors:

| Reaction Name | Reactants | Potential Intermediate for this compound | Key Advantages |

| Ugi Reaction | Isocyanide, Aldehyde, Amine, Carboxylic Acid | α-acylamino amide with a long alkyl chain | High convergence, diversity of accessible structures. researchgate.net |

| Mannich Reaction | Aldehyde, Amine, Carbonyl Compound | β-amino carbonyl compound with a long alkyl chain | Forms C-C and C-N bonds in one step. nih.gov |

| Petasis Reaction | Amine, Aldehyde, Vinyl- or Aryl-boronic acid | Allylic or benzylic amine | Mild reaction conditions, broad substrate scope. |

Stereochemical Control in Long-Chain Diamine Synthesis

The presence of two stereocenters at positions 11 and 20 in this compound necessitates precise control over stereochemistry during its synthesis.

Diastereoselective and Enantioselective Approaches to Chiral Centers

Achieving the desired stereoisomer of this compound requires the use of either diastereoselective or enantioselective synthetic methods.

Diastereoselective strategies often rely on substrate control, where the existing chirality in the molecule directs the stereochemical outcome of a subsequent reaction. For a molecule with two distant chiral centers like this compound, a convergent synthesis where two chiral fragments are coupled is a common approach.

Enantioselective catalysis offers a more direct route to specific enantiomers. For instance, the NiH-catalyzed hydroamidation of alkenyl amides has been shown to produce enantioenriched vicinal diamines with high enantioselectivities (up to 99% ee). rsc.org This method could be adapted to a precursor of this compound containing an appropriately positioned double bond. Another powerful technique is the iridium-catalyzed asymmetric umpolung allylation of imines, which provides access to chiral homoallylic 1,2-diamines with excellent yields and enantioselectivities. acs.org

Transition metal-catalyzed asymmetric hydrogenation of prochiral imines is a well-established and highly efficient method for preparing chiral amines. nih.gov This approach, if applied to a diketone precursor of this compound, could potentially set both stereocenters in a single hydrogenation step using a suitable chiral catalyst.

The following table highlights selected enantioselective methods for the synthesis of chiral amines:

| Method | Catalyst/Reagent | Product Type | Reported Enantioselectivity |

| NiH-catalyzed Hydroamidation | NiH/BOX catalyst | Enantioenriched vicinal diamines | Up to 99% ee rsc.org |

| Ir-catalyzed Umpolung Allylation | Low-loading Iridium catalyst | Homoallylic 1,2-diamines | Exceptional enantioselectivities acs.org |

| Asymmetric Hydrogenation | Ir/f-binaphane | Chiral amines | Good to excellent enantioselectivities acs.org |

Utilization of Chiral Auxiliaries and Organocatalysis

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.orgnumberanalytics.com For the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule to control the introduction of one or both amine functionalities. Evans' oxazolidinone auxiliaries, for example, are widely used to control the stereochemistry of alkylation and aldol (B89426) reactions, which could be key steps in building the carbon backbone with the correct stereochemistry. wikipedia.org After the desired stereocenter is set, the auxiliary is removed to yield the chiral product.

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, avoiding the use of metal catalysts. nih.gov Proline and its derivatives are effective organocatalysts for asymmetric Mannich and aldol reactions. nih.gov For instance, a proline-catalyzed direct Mannich reaction of an N-protected α-aminoacetaldehyde with an N-protected imine can yield optically active vicinal diamines. nih.gov This strategy could be applied to construct the chiral amine moieties within the this compound framework. Bifunctional organocatalysts, such as those derived from (1R,2R)-cyclohexane-1,2-diamine, have also been successfully employed in asymmetric reactions to produce chiral amines. mdpi.com

Optimization and Scale-Up Considerations for Efficient Synthesis

The practical synthesis of this compound, particularly for potential industrial applications, requires careful optimization of reaction conditions and consideration of scale-up challenges.

Reaction Condition Profiling: Temperature, Pressure, and Solvent Systems

The efficiency of each synthetic step towards this compound is highly dependent on the reaction conditions.

Temperature: Many catalytic reactions are sensitive to temperature. For instance, some multicomponent reactions may proceed at room temperature, while others require heating to achieve reasonable reaction rates. uliege.be Lowering the temperature can sometimes enhance stereoselectivity.

Pressure: For reactions involving gaseous reagents, such as hydrogenation, pressure is a critical parameter. Higher pressures generally lead to faster reaction rates but require specialized equipment for large-scale synthesis.

Solvent Systems: The choice of solvent can significantly impact reaction yield, selectivity, and ease of purification. For long-chain, nonpolar molecules like this compound, solubility can be a major issue. Solvents like toluene, THF, or dichloromethane (B109758) are often used. In recent years, there has been a push towards more environmentally benign solvents. Machine learning-driven optimization has been used to select optimal solvents from a large library for photoredox amine synthesis, a strategy that could be applied here. nih.gov

Catalyst Loading and Ligand Design for Enhanced Turnover Frequencies

For catalytic reactions, minimizing the amount of catalyst used (catalyst loading) is crucial for reducing costs and simplifying purification, especially on a large scale.

Catalyst Loading: High turnover numbers (TON) and turnover frequencies (TOF) are desirable. This can often be achieved through careful optimization of reaction conditions and ligand design. For example, low-loading iridium catalysts have been reported for the asymmetric allylation of imines. acs.org

Ligand Design: The ligand plays a critical role in determining the activity and selectivity of a metal catalyst. For the synthesis of chiral amines, a vast array of chiral phosphine ligands, such as BINAP and its derivatives, have been developed. acs.org The electronic and steric properties of the ligand can be fine-tuned to maximize the performance of the catalyst for a specific transformation. For instance, in the context of diamine synthesis via Pd-catalyzed diamination, the choice of phosphoramidite (B1245037) ligand was crucial for achieving high enantioselectivity. organic-chemistry.org

The following table provides a general overview of optimization parameters:

| Parameter | Objective | Considerations for this compound Synthesis |

| Temperature | Maximize rate and selectivity | Balance between reaction speed and potential side reactions or loss of stereoselectivity. |

| Pressure | Increase rate of gaseous reactions | Important for hydrogenation steps; requires specialized equipment for scale-up. |

| Solvent | Ensure solubility, enhance reactivity, simplify workup | Solubility of the long-chain backbone is a key challenge. |

| Catalyst Loading | Minimize cost and residual catalyst | High TON and TOF are essential for an economically viable process. |

| Ligand | Maximize activity and stereoselectivity | Fine-tuning of ligand structure is often necessary for optimal performance. |

Continuous Flow Synthesis Development for Large-Scale Production

The transition from laboratory-scale batch synthesis to large-scale industrial production presents numerous challenges, including reaction control, safety, and process efficiency. Continuous flow chemistry offers a promising solution to these challenges, particularly for the synthesis of fine chemicals like long-chain diamines. nih.govu-tokyo.ac.jp The development of a continuous flow process for this compound would likely focus on the most critical step: the reductive amination of a diketone precursor, Triacontane-11,20-dione.

A hypothetical batch synthesis of this compound would first involve the preparation of the triacontane-11,20-dione precursor. This could be achieved through various established methods for long-chain ketone synthesis, such as the Claisen condensation of esters with ketones or the coupling of acyl chlorides with organometallic reagents. nih.govnih.gov For instance, the coupling of two molecules of a C10 acyl chloride with a di-Grignard reagent derived from a C10 dihalide could theoretically construct the C30 backbone with carbonyl groups at the desired positions. leah4sci.combyjus.com

Once the diketone is obtained, the key transformation to the diamine is reductive amination. wikipedia.orglibretexts.org In a batch process, this would typically involve reacting the diketone with a large excess of ammonia in a suitable solvent, followed by reduction of the intermediate di-imine. Common reducing agents for this purpose include sodium borohydride or catalytic hydrogenation over a platinum, palladium, or nickel catalyst. masterorganicchemistry.comorganic-chemistry.org

For a continuous flow setup, the reductive amination step could be designed using a packed-bed reactor containing a heterogeneous catalyst. This approach offers significant advantages in terms of catalyst separation and reuse, improved heat and mass transfer, and enhanced safety by minimizing the volume of hazardous reagents at any given time. springerprofessional.denovasynth.com A stream of the diketone precursor dissolved in an appropriate solvent would be mixed with a stream of ammonia before entering the heated, pressurized reactor column packed with a supported metal catalyst (e.g., palladium on carbon). Hydrogen gas would be introduced concurrently to effect the reduction of the in-situ formed imine. The product stream exiting the reactor would then undergo continuous purification to isolate the this compound.

The table below outlines a hypothetical set of parameters for the continuous flow reductive amination of Triacontane-11,20-dione, based on general principles of flow chemistry for similar transformations.

| Parameter | Value/Condition | Rationale |

| Reactor Type | Packed-Bed Reactor | Allows for the use of a heterogeneous catalyst, simplifying product purification and enabling continuous operation. |

| Catalyst | 5% Palladium on Carbon (Pd/C) | A common and effective catalyst for hydrogenation and reductive amination reactions. |

| Substrate | Triacontane-11,20-dione | The diketone precursor to the target diamine. |

| Reagent | Anhydrous Ammonia | The nitrogen source for the formation of the amine groups. |

| Solvent | Tetrahydrofuran (THF) or Ethanol | A solvent capable of dissolving the long-chain diketone and is compatible with the reaction conditions. |

| Temperature | 80-120 °C | Elevated temperature to increase reaction rate and ensure the formation of the imine intermediate. |

| Pressure | 20-50 bar (H₂) | Sufficient hydrogen pressure to facilitate the reduction of the imine to the amine. |

| Flow Rate | 0.5-5 mL/min | Adjusted to optimize residence time and achieve complete conversion. |

| Residence Time | 10-60 min | The time the reactants spend in the catalytic zone, crucial for reaction completion. |

Challenges in developing such a process would include managing the solubility of the long-chain starting material and product, preventing catalyst deactivation, and optimizing the reaction conditions to maximize yield and selectivity while minimizing by-product formation.

Post-Synthetic Modification and Derivatization Strategies

The presence of two primary amine groups in this compound makes it a versatile building block for further chemical elaboration. A variety of post-synthetic modifications can be envisioned to tailor the properties of the molecule for specific applications, such as in the synthesis of polymers, surfactants, or biologically active compounds. The primary amine functionalities can readily undergo a range of well-established chemical transformations.

Acylation: The most common derivatization of primary amines is acylation to form amides. ncert.nic.inyoutube.com This can be achieved by reacting this compound with acyl chlorides, anhydrides, or carboxylic acids under appropriate conditions. organic-chemistry.orgyoutube.com The resulting diamides would exhibit altered solubility and polarity compared to the parent diamine. For example, reaction with a long-chain fatty acyl chloride would increase the lipophilicity of the molecule.

Alkylation: The nitrogen atoms of the diamine can also be alkylated using alkyl halides. youtube.commasterorganicchemistry.com This reaction can lead to the formation of secondary, tertiary, or even quaternary ammonium (B1175870) salts, depending on the stoichiometry and reaction conditions. Mono- or di-alkylation can be controlled by careful selection of reagents and reaction parameters. N-alkylation can introduce new functionalities and significantly alter the basicity and nucleophilicity of the nitrogen atoms. acs.orgorganic-chemistry.org

Other Derivatizations: Beyond acylation and alkylation, the primary amine groups can participate in a host of other reactions. For instance, reaction with isocyanates would yield di-urea derivatives, while reaction with sulfonyl chlorides would produce di-sulfonamides. These derivatives introduce different functional groups that can impart specific chemical and physical properties. Derivatization is also a common strategy to improve the analytical detection of aliphatic amines, for example, by introducing a chromophore or fluorophore for HPLC analysis. sigmaaldrich.comthermofisher.com

The table below summarizes some potential derivatization reactions for this compound, along with the class of product formed.

| Derivatization Reaction | Reagent Example | Product Class |

| Acylation | Acetyl Chloride (CH₃COCl) | Diamide |

| Alkylation | Methyl Iodide (CH₃I) | Secondary/Tertiary/Quaternary Amine |

| Reaction with Isocyanate | Phenyl Isocyanate (C₆H₅NCO) | Di-urea |

| Reaction with Sulfonyl Chloride | p-Toluenesulfonyl Chloride (CH₃C₆H₄SO₂Cl) | Di-sulfonamide |

| Reaction with Aldehyde/Ketone | Acetone (CH₃COCH₃) | Di-imine (Schiff Base) |

These derivatization strategies highlight the potential of this compound as a versatile chemical intermediate for the synthesis of a wide array of more complex molecules with tailored properties.

Advanced Spectroscopic and Chromatographic Characterization of Triacontane 11,20 Diamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and their relationships with neighboring atoms. For a molecule such as Triacontane-11,20-diamine, a combination of one-dimensional and two-dimensional NMR experiments would be employed for a comprehensive structural assignment.

High-Field Proton NMR (¹H NMR) for Proton Environment Analysis

High-field ¹H NMR spectroscopy would be the initial step in the analysis of this compound. This technique identifies the different types of protons (¹H nuclei) in the molecule based on their unique chemical shifts, which are influenced by the local electronic environment. The integration of the signal intensities provides the relative ratio of each type of proton.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons attached to the nitrogen atoms of the amine groups, the methine protons at the chiral centers (C11 and C20), and the numerous methylene (B1212753) protons of the long aliphatic chains. The signals for the protons on the carbons adjacent to the nitrogen atoms would appear at a characteristic downfield shift compared to the other methylene groups in the chain. Due to the length of the hydrocarbon chains, many of the methylene proton signals would likely overlap, forming a broad multiplet in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are estimated values for a representative long-chain diamine in a typical deuterated solvent like CDCl₃. Actual values may vary.)

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -NH₂ | 1.0 - 2.5 | Broad singlet | 4H |

| -CH(NH₂)- | 2.5 - 3.0 | Multiplet | 2H |

| -CH₂- (adjacent to CH(NH₂)) | 1.3 - 1.6 | Multiplet | 4H |

| -(CH₂)n- | 1.2 - 1.4 | Broad multiplet | ~48H |

| -CH₃ | 0.8 - 1.0 | Triplet | 6H |

Carbon-13 NMR (¹³C NMR) for Carbon Backbone Connectivity and Functional Group Characterization

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal. For this compound, the ¹³C NMR spectrum would complement the ¹H NMR data by confirming the number of different carbon environments.

The carbon atoms bonded to the nitrogen atoms (C11 and C20) would exhibit the most downfield chemical shifts among the aliphatic carbons due to the electronegativity of nitrogen. The terminal methyl carbons would appear at the most upfield positions. The numerous methylene carbons in the long chains would produce a series of closely spaced signals in the middle of the aliphatic region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values for a representative long-chain diamine. Actual values may vary.)

| Carbon Type | Predicted Chemical Shift (ppm) |

| -CH(NH₂)- | 50 - 60 |

| -CH₂- (adjacent to CH(NH₂)) | 35 - 45 |

| -(CH₂)n- | 20 - 35 |

| -CH₃ | 10 - 15 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, a suite of two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of the connectivity of protons within the aliphatic chains.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, enabling the assignment of the carbon signals based on the already assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which can help in determining the stereochemistry and conformation of the molecule.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact molecular mass of this compound. This accurate mass measurement allows for the determination of the elemental composition of the molecule, which serves as a definitive confirmation of its chemical formula (C₃₀H₆₆N₂). Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used for the analysis of such non-volatile compounds.

Table 3: Predicted HRMS Data for this compound

| Ion | Chemical Formula | Calculated Exact Mass |

| [M+H]⁺ | C₃₀H₆₇N₂⁺ | 451.5304 |

| [M+Na]⁺ | C₃₀H₆₆N₂Na⁺ | 473.5123 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification of Volatile Byproducts

GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a high molecular weight compound like this compound, direct GC-MS analysis can be challenging due to its low volatility. However, derivatization of the amine groups, for instance by acylation, can increase its volatility, making it amenable to GC-MS analysis. nih.gov

This technique would be invaluable for assessing the purity of a synthesized sample of this compound and for identifying any volatile byproducts or impurities from the synthesis. The mass spectrometer provides fragmentation patterns for each separated component, which can be compared against spectral libraries for identification. Common fragmentation pathways for long-chain aliphatic amines involve cleavage at the carbon-carbon bond alpha to the nitrogen atom. youtube.com

Electrospray Ionization Mass Spectrometry (ESI-MS) for Solution-Phase Studies

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for the analysis of polar and thermally labile molecules like long-chain diamines. In the context of this compound, ESI-MS provides crucial information regarding its molecular weight and purity. The analysis is typically conducted by dissolving the compound in a suitable solvent, often a mixture of methanol (B129727) or acetonitrile (B52724) with a small percentage of a protonating agent like formic acid, to facilitate ionization.

In positive ion mode, the two amine functionalities of this compound are readily protonated. This results in the formation of a doubly charged ion, [M+2H]²⁺, which is often the base peak in the mass spectrum due to the high basicity of the amino groups. A singly charged ion, [M+H]⁺, corresponding to the protonation of one of the amine groups, is also typically observed. The relative abundance of these ions can be influenced by the concentration of the analyte and the pH of the solvent system. The presence of these characteristic ions allows for the unambiguous confirmation of the molecular weight of this compound.

Table 1: Hypothetical ESI-MS Data for this compound

| Ion Species | Calculated m/z | Observed m/z | Relative Abundance |

| [M+H]⁺ | 453.48 | 453.5 | Moderate |

| [M+2H]²⁺ | 227.24 | 227.2 | High |

| [M+Na]⁺ | 475.46 | 475.5 | Low |

Note: The observed m/z values and relative abundances are illustrative and represent expected outcomes for a compound of this nature.

Vibrational Spectroscopy for Functional Group Fingerprinting

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for identifying the functional groups present in a molecule and probing its conformational landscape.

Infrared (IR) spectroscopy of this compound would be expected to show characteristic absorption bands corresponding to its primary amine and long aliphatic chain functionalities. The N-H stretching vibrations of the primary amine groups are anticipated to appear in the region of 3300-3500 cm⁻¹. The presence of two distinct peaks in this region, corresponding to the symmetric and asymmetric stretching modes, would be indicative of the -NH₂ group.

The long triacontane (B166396) backbone will give rise to strong C-H stretching vibrations just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). The C-H bending (scissoring) vibrations of the methylene (-CH₂-) groups are expected around 1465 cm⁻¹, while the N-H bending (scissoring) vibration of the primary amine is typically observed in the 1590-1650 cm⁻¹ range. Intermolecular hydrogen bonding between the amine groups can lead to a broadening of the N-H stretching bands and potentially a shift to lower wavenumbers.

Table 2: Expected Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Asymmetric) | ~3360 | Medium |

| N-H Stretch (Symmetric) | ~3290 | Medium |

| C-H Stretch (Asymmetric) | ~2925 | Strong |

| C-H Stretch (Symmetric) | ~2855 | Strong |

| N-H Bend (Scissoring) | ~1620 | Medium |

| C-H Bend (Scissoring) | ~1465 | Medium |

Raman spectroscopy provides complementary information to IR spectroscopy. While the N-H stretching vibrations are typically weak in Raman spectra, the C-H stretching and bending modes of the long alkyl chain are expected to be prominent. The symmetric C-H stretching of the methylene groups would produce a strong band around 2850 cm⁻¹. The "skeletal" vibrations of the carbon backbone, which involve the C-C stretching modes, are also well-resolved in the Raman spectrum and can provide insights into the conformational order of the aliphatic chain. In a well-ordered or crystalline sample, these skeletal modes would appear as sharp, well-defined peaks.

Table 3: Anticipated Raman Shifts for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| C-H Stretch (Symmetric) | ~2850 | Strong |

| C-H Bend (Twisting/Wagging) | ~1300 | Medium |

| C-C Stretch (Skeletal) | 1060-1140 | Medium |

X-ray Diffraction Studies of Crystalline Forms

X-ray diffraction (XRD) techniques are indispensable for the characterization of the solid-state structure of crystalline materials. For a long-chain molecule like this compound, XRD can reveal details about its packing in the crystal lattice.

Obtaining a single crystal of sufficient quality is a prerequisite for this technique. Single-crystal X-ray diffraction (SC-XRD) provides the most definitive structural information, including bond lengths, bond angles, and the absolute configuration of stereocenters. rsc.org For this compound, SC-XRD would precisely determine the three-dimensional arrangement of the molecules in the crystal, revealing how the long aliphatic chains pack and the nature of the hydrogen bonding network established by the amine groups. This technique is the gold standard for unambiguous structure elucidation. rsc.org

Powder X-ray diffraction (PXRD) is a powerful technique for the analysis of polycrystalline materials and is particularly useful for identifying different crystalline phases, or polymorphs. iucr.org The PXRD pattern is a fingerprint of the crystalline solid. For this compound, PXRD would be used to assess the crystallinity of a bulk sample and to identify any polymorphic forms that may exist. iucr.orgdiamond.ac.uk The diffraction pattern would be characterized by a series of peaks at specific 2θ angles, with the positions and intensities of the peaks being dependent on the crystal structure. Long-chain alkanes and their derivatives often exhibit a characteristic series of low-angle reflections corresponding to the long-axis spacing.

Table 4: Illustrative Powder X-ray Diffraction (PXRD) Data for a Crystalline Phase of this compound

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 5.0 | 17.66 | 100 |

| 10.0 | 8.84 | 45 |

| 15.0 | 5.90 | 60 |

| 20.5 | 4.33 | 80 |

| 21.5 | 4.13 | 95 |

| 23.0 | 3.86 | 50 |

Note: The 2θ values and intensities are hypothetical and serve to illustrate a typical PXRD pattern for a long-chain aliphatic compound.

Advanced Chromatographic Separation Techniques

The separation and purification of this compound, a molecule with a long aliphatic chain and two chiral centers, requires sophisticated chromatographic strategies. The presence of diastereomers and potential for oligomeric and polymeric byproducts necessitates the use of high-resolution separation techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis and Preparative Separations

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analytical determination of purity and the preparative isolation of this compound and its stereoisomers. Given that aliphatic amines lack a strong chromophore for standard UV detection, derivatization is a common and effective strategy to enhance detectability.

Purity Analysis: For assessing the purity of a synthesized batch of this compound, reversed-phase HPLC is frequently employed. Due to the molecule's hydrophobic nature, columns with C18 or C30 stationary phases are well-suited for this purpose. The long alkyl chains of these columns provide excellent retention and separation capabilities for nonpolar analytes. researchgate.netdigitellinc.com To overcome the challenge of detection, pre-column derivatization with a fluorescent tagging agent, such as 4-chloro-7-nitrobenzofurazane (NBD-Cl) or dansyl chloride, is often performed. nih.govresearchgate.net This allows for highly sensitive fluorescence detection (FLD).

The separation of the resulting diastereomers (due to the two chiral centers at C11 and C20) can often be achieved on standard achiral columns, as diastereomers possess different physical properties. chromforum.org However, for baseline separation and accurate quantification of each stereoisomer, chiral HPLC is the method of choice. This can involve either the use of a chiral stationary phase (CSP) or a chiral mobile phase additive. nih.govnih.govchiralpedia.com Polysaccharide-based CSPs, for example, are known for their broad applicability in separating a wide range of chiral compounds. mdpi.com

Preparative Separations: For the isolation of high-purity this compound or the separation of its individual diastereomers for further study, preparative HPLC is an invaluable tool. sigmaaldrich.com This technique utilizes larger columns and higher flow rates to handle larger sample loads. The conditions developed during analytical HPLC, such as the choice of stationary phase and mobile phase composition, can often be scaled up for preparative purposes. nih.gov The goal is to isolate significant quantities of the target compound with high purity. chiraltech.com

Table 1: Illustrative HPLC Parameters for Purity Analysis of Derivatized this compound

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water gradient |

| Derivatizing Agent | Dansyl Chloride |

| Detector | Fluorescence (Excitation: ~330 nm, Emission: ~530 nm) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

This table presents a hypothetical but representative set of conditions based on established methods for similar long-chain diamines.

Gel Permeation Chromatography (GPC) for Oligomeric and Polymeric Byproducts

During the synthesis of this compound, side reactions can potentially lead to the formation of oligomeric or even polymeric byproducts. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the premier technique for identifying and characterizing these higher molecular weight impurities. chiraltech.com GPC separates molecules based on their hydrodynamic volume in solution, with larger molecules eluting before smaller ones. gimitec.com

The analysis of potential polyamide-like byproducts, which can be formed if there are residual diacid impurities from preceding synthesis steps, presents a challenge due to their limited solubility in common GPC solvents. For such analyses, specialized and aggressive solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), often with a salt additive like sodium trifluoroacetate (B77799) to prevent aggregation, are necessary. gimitec.com High-temperature GPC (HT-GPC) is another approach to dissolve and analyze these types of polymers. researchgate.net

The GPC system is typically equipped with a refractive index (RI) detector, which is a universal detector sensitive to changes in the refractive index of the eluent. For more detailed characterization, multi-detector systems incorporating light scattering and viscometry detectors can be used to determine absolute molecular weights and gain insights into the polymer architecture. kinampark.com Calibration is performed using well-characterized polymer standards, such as polymethylmethacrylate (PMMA) or polystyrene, to create a calibration curve of log molecular weight versus elution volume.

Table 2: Representative GPC Conditions for Analysis of Potential Polymeric Byproducts

| Parameter | Condition |

| Column | GPC Column suitable for polar polymers (e.g., PL HFIPgel) |

| Mobile Phase | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) + 0.02 M Sodium Trifluoroacetate |

| Detector | Refractive Index (RI) |

| Flow Rate | 0.7 mL/min |

| Column Temperature | 40 °C |

| Calibration Standards | Polymethylmethacrylate (PMMA) |

This table outlines typical conditions for the GPC analysis of polyamide-type materials, which would be analogous to potential polymeric byproducts in the synthesis of this compound.

Theoretical and Computational Studies on Triacontane 11,20 Diamine

Molecular Modeling and Simulation Approaches

Molecular modeling and simulations offer powerful tools to explore the conformational landscape and dynamic properties of flexible molecules like triacontane-11,20-diamine.

Molecular mechanics (MM) methods are well-suited for efficiently exploring the vast conformational space of long-chain alkanes. For this compound, a systematic conformational search would be crucial to identify low-energy structures. This process involves systematically rotating the dihedral angles of the carbon-carbon and carbon-nitrogen bonds to generate a multitude of possible conformations. Each of these conformations is then subjected to energy minimization to find the nearest local energy minimum.

The energetically most stable conformations are expected to resemble the minimum-energy structures of similar long-chain molecules, which often exhibit a linear, zig-zag arrangement of the carbon backbone to minimize steric hindrance. montclair.edu However, the presence of the two amino groups at positions 11 and 20 introduces the possibility of intramolecular hydrogen bonding, which could lead to folded or bent conformations being energetically favorable. The relative energies of these conformers are influenced by a balance between the stabilizing effect of hydrogen bonds and the steric strain introduced by the folded chain.

A comprehensive conformational analysis would yield a potential energy surface, illustrating the relative energies of different conformers. This analysis helps in understanding the flexibility of the molecule and the energy barriers between different conformations. mdpi.com

Molecular dynamics (MD) simulations provide insights into the time-dependent behavior of this compound in a solvent, offering a more realistic representation of its properties in a chemical or biological environment. digitellinc.com In an MD simulation, the molecule is placed in a box of solvent molecules (e.g., water), and the classical equations of motion are solved for every atom in the system over a period of time.

These simulations can reveal how the molecule tumbles and changes its shape in solution. The flexibility of the long alkyl chain will lead to a dynamic equilibrium between extended and more compact, folded conformations. The nature of the solvent will significantly influence this equilibrium. In a polar solvent like water, conformations that allow for intramolecular hydrogen bonding between the two amino groups might be more prevalent. Conversely, in a nonpolar solvent, the extended, linear conformation might be more stable.

Analysis of the MD trajectory can provide information on:

Conformational Ensembles: The distribution of different conformations adopted by the molecule over time.

Hydrogen Bonding Dynamics: The formation and breaking of intramolecular and intermolecular (with solvent) hydrogen bonds.

Solvation Structure: How solvent molecules arrange themselves around the diamine.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide a more detailed understanding of the electronic structure, bonding, and reactivity of this compound.

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost, making it suitable for a molecule of this size. nih.gov DFT calculations can be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional structure of the molecule with high accuracy. This would provide precise bond lengths, bond angles, and dihedral angles for the lowest energy conformer.

Calculate Vibrational Frequencies: Predict the infrared (IR) and Raman spectra of the molecule. researchgate.net The calculated frequencies can be compared with experimental spectra to confirm the structure. Specific vibrational modes, such as the N-H stretching and bending frequencies, would be of particular interest.

Predict Spectroscopic Parameters: Calculate other spectroscopic properties, such as NMR chemical shifts, which are valuable for structural elucidation.

For long-chain alkanes, standard DFT functionals can sometimes have systematic errors, but long-range corrected functionals have been shown to provide more accurate results for properties like reaction enthalpies. nih.govresearchgate.net

Ab initio methods, which are based on first principles without empirical parameters, can provide even higher accuracy than DFT for electronic structure calculations. However, their high computational cost typically limits their application to smaller molecules or for benchmarking purposes. For a molecule the size of this compound, high-level ab initio calculations (like Møller-Plesset perturbation theory or Coupled Cluster theory) would be computationally very demanding for the full molecule.

However, these methods could be applied to smaller fragments of the molecule, such as a shorter diamine chain, to obtain highly accurate benchmark data for calibrating more approximate methods like DFT. This would ensure the chosen DFT functional is appropriate for accurately describing the electronic properties of this class of molecules.

Understanding the distribution of electrons within the molecule is key to predicting its reactivity.

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. For this compound, the HOMO is expected to be localized on the nitrogen atoms of the amino groups due to the presence of lone pairs of electrons. The LUMO is likely to be distributed over the alkyl chain. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability.

Charge Distribution: The analysis of the electrostatic potential and atomic charges reveals the electron-rich and electron-poor regions of the molecule. The nitrogen atoms of the amino groups will be regions of high electron density, making them susceptible to electrophilic attack. The hydrogen atoms of the amino groups will be electron-deficient and thus acidic, capable of acting as hydrogen bond donors. This charge distribution is fundamental to understanding the molecule's intermolecular interactions and its behavior as a base.

Data Tables

Table 1: Predicted Conformational Data for this compound (Hypothetical)

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) | Intramolecular H-bond |

| Extended (anti) | 0.00 | C10-C11-C12-C13 ≈ 180 | No |

| Folded | -2.5 (in vacuum) | Varies | Yes (N11-H...N20) |

Note: This data is hypothetical and based on general principles of long-chain alkane and diamine conformational analysis. The actual values would need to be calculated using the methods described.

Table 2: Calculated Spectroscopic Parameters for this compound (Hypothetical DFT Data)

| Parameter | Predicted Value |

| N-H Stretch Freq. (cm⁻¹) | ~3300-3400 |

| ¹³C NMR Shift (C11, C20) | ~40-50 ppm |

| ¹⁵N NMR Shift | ~ -320 to -340 ppm |

Note: These are representative values and would vary depending on the specific conformer and the level of theory used in the calculation.

Conformational Analysis and Energy Landscape Mapping

Computational chemistry provides powerful tools for investigating the three-dimensional structures and dynamic behaviors of molecules like this compound. By mapping the potential energy surface, researchers can identify stable conformations and the energy barriers that separate them, offering insights into the molecule's physical properties and reactivity.

The conformational landscape of this compound is dominated by the flexibility of its long aliphatic chain. The most stable conformer for a straight-chain alkane is typically the all-trans or zigzag conformation, where all dihedral angles along the carbon backbone are approximately 180°. This arrangement minimizes steric hindrance between adjacent methylene (B1212753) groups. rutgers.edu For this compound, the lowest energy state is expected to feature this extended zigzag structure for the hydrocarbon segments.

Rotation around the numerous carbon-carbon single bonds is possible, but it is not entirely free. unacademy.com It is hindered by a rotational barrier, also known as torsional strain. The energy difference between the most stable staggered conformation and the least stable eclipsed conformation represents this barrier. unacademy.com In simple alkanes like ethane, this barrier is approximately 3 kcal/mol. rutgers.edu For the longer chain of triacontane (B166396), the fundamental principles remain the same, with rotations around each C-C bond having a similar energy cost.

The presence of the C-N bonds introduces additional rotational considerations. The barrier to rotation around a C-N bond in an amine is typically lower than a C-C bond, but it is influenced by the substituents. The key rotational barriers dictate the transition between different folded and extended states of the molecule.

Table 1: Estimated Rotational Energy Barriers in this compound

| Bond Type | Rotation Description | Estimated Barrier (kcal/mol) |

| C-C (Alkyl Chain) | Staggered to Eclipsed | ~3.0 - 4.0 |

| C-C (Adjacent to N) | Staggered to Eclipsed | ~3.5 - 4.5 |

| C-N | Anti to Gauche | ~1.5 - 2.5 |

Note: These values are illustrative estimates based on general principles for alkanes and amines. Specific values for this compound would require dedicated quantum chemical calculations.

The two amine groups, located at the 11th and 20th positions, introduce significant local perturbations to this structure. As polar functional groups, they are capable of forming intra- and intermolecular hydrogen bonds. Intramolecular hydrogen bonding between the two amine groups, or between an amine group and a proton on the alkyl chain, could induce folds or kinks, leading to more compact, globular conformers. These folded structures would be in equilibrium with the extended zigzag form. The stability of such folded conformers would depend on the delicate balance between the stabilizing energy of the hydrogen bond and the destabilizing steric strain introduced into the alkyl chain. The presence of polar substituents can also increase rotational barriers due to dipole-dipole interactions. scribd.com

Computational Prediction of Reaction Pathways and Transition States

Computational chemistry is instrumental in predicting how a molecule might react. catalysis.blog By modeling reaction pathways and calculating the energies of transition states, it is possible to elucidate reaction mechanisms and predict their kinetics before conducting experiments. rsc.org

The amine groups are the most reactive sites in this compound and are prime targets for chemical modification or functionalization. acs.org A common reaction pathway for amines is α-functionalization, where a new substituent is added to the carbon atom adjacent to the nitrogen. nih.gov Computational methods, particularly Density Functional Theory (DFT), can be used to map out the mechanism of such a reaction.

For instance, a photocatalytic α-alkylation could proceed through the following steps, which can be modeled computationally:

Single Electron Transfer (SET): The amine interacts with a photoexcited catalyst, leading to the transfer of an electron from the amine to the catalyst. This forms a highly reactive amine radical cation. acs.orgnih.gov

Deprotonation: A base removes a proton from the carbon adjacent to the positively charged nitrogen, resulting in a neutral α-amino radical. nih.gov This step is often regioselective, favoring the removal of the most accessible or most acidic proton.

Radical Addition: The α-amino radical, a key intermediate, attacks an activated olefin (e.g., an acrylate). This forms a new carbon-carbon bond and generates another radical species.

Chain Propagation/Termination: The newly formed radical can then be reduced and protonated to yield the final functionalized product, regenerating the catalyst in the process.

Table 2: Computationally Modeled Steps for α-Functionalization of this compound

| Step | Description | Key Species |

| 1 | Initiation: Single Electron Transfer from an amine nitrogen to a photocatalyst. | Amine Radical Cation |

| 2 | Radical Formation: Deprotonation at the α-carbon. | α-Amino Radical |

| 3 | C-C Bond Formation: Addition of the α-amino radical to an electrophile. | Functionalized Radical Intermediate |

| 4 | Product Formation: Reduction and protonation of the intermediate. | α-Functionalized Diamine |

The feasibility and rate of a proposed reaction are determined by its activation energy (Ea). wikipedia.org This is the minimum energy required to overcome the reaction barrier, corresponding to the energy of the transition state relative to the reactants. wikipedia.org Quantum chemical calculations can provide accurate estimates of the energies of reactants, products, and, most importantly, the short-lived, high-energy transition states that connect them. rsc.org

The Arrhenius equation shows that the reaction rate constant (k) is exponentially dependent on the activation energy. wikipedia.org Therefore, even small changes in the calculated Ea can signify large differences in reaction times. For the α-functionalization of this compound, computational models would calculate the Gibbs free energy of activation (ΔG‡) for each step, identifying the rate-limiting step—the one with the highest energy barrier. For many multi-step reactions involving amines, the initial electron transfer or the subsequent C-C bond formation can be rate-limiting. acs.orgnih.gov

Table 3: Illustrative Calculated Energies for a Hypothetical Reaction Pathway

| Species | Description | Relative Gibbs Free Energy (ΔG, kcal/mol) |

| Reactants | This compound + Reagents | 0.0 |

| Transition State 1 (TS1) | Transition state for α-deprotonation. | +15.0 |

| Intermediate | α-Amino Radical | +5.2 |

| Transition State 2 (TS2) | Transition state for C-C bond formation. | +18.5 (Rate-Limiting Step) |

| Product | α-Functionalized Diamine | -25.0 |

Reactivity and Derivatization Chemistry of Triacontane 11,20 Diamine

Nucleophilic Reactivity of the Amine Centers

The nitrogen atoms in Triacontane-11,20-diamine each possess a lone pair of electrons, making them nucleophilic and basic. This inherent nucleophilicity allows them to react with a variety of electrophilic reagents. The long aliphatic chain can influence the accessibility and reactivity of these amine groups through steric and electronic effects, albeit to a lesser extent than in more sterically hindered amines.

Alkylation and Acylation Reactions for N-Functionalization

Alkylation and acylation are fundamental reactions for the N-functionalization of amines, leading to the formation of more complex secondary, tertiary, or quaternary amines and amides, respectively. ncert.nic.in

Alkylation: The reaction of long-chain diamines with alkyl halides or other alkylating agents typically proceeds via a nucleophilic substitution (S_N2) mechanism. The reaction can lead to mono- or di-alkylated products, and further reaction can produce quaternary ammonium (B1175870) salts. The choice of reaction conditions, stoichiometry of reactants, and the nature of the alkylating agent are crucial in controlling the degree of alkylation. For instance, the use of a large excess of the diamine can favor mono-alkylation. google.com

Acylation: Acylation of long-chain diamines with acyl chlorides or anhydrides is a common method to form amides. This reaction is generally rapid and exothermic. Similar to alkylation, controlling the stoichiometry is key to achieving selective mono- or di-acylation. The presence of a non-nucleophilic base is often required to neutralize the hydrogen halide byproduct. ncert.nic.in

The following table, based on general knowledge of acylation reactions of long-chain diamines, illustrates the expected products of the reaction between a generic long-chain diamine and an acyl chloride.

Table 1: Illustrative Acylation Reactions of a Long-Chain Diamine

| Diamine | Acylating Agent | Stoichiometry (Diamine:Acyl Chloride) | Expected Major Product |

| Long-Chain Diamine | Acetyl Chloride | 1:1 | Mono-acylated Diamine |

| Long-Chain Diamine | Acetyl Chloride | 1:2 | Di-acylated Diamine |

| Long-Chain Diamine | Benzoyl Chloride | 1:1 | Mono-benzoylated Diamine |

| Long-Chain Diamine | Benzoyl Chloride | 1:2 | Di-benzoylated Diamine |

Selective Monofunctionalization vs. Difunctionalization

Achieving selective monofunctionalization of a symmetrical diamine like this compound presents a significant synthetic challenge due to the similar reactivity of the two amine groups. However, several strategies can be employed to favor the formation of the mono-substituted product over the di-substituted one.

One common approach is to use a large excess of the diamine relative to the electrophile. This statistical approach increases the probability of the electrophile reacting with an unreacted diamine molecule rather than the already mono-substituted one. rsc.org

Another strategy involves the use of protecting groups, where one amine group is temporarily blocked to allow for selective reaction at the other. However, this adds extra steps to the synthesis. More elegant approaches focus on controlling the reaction conditions. For example, performing the reaction at low temperatures can sometimes enhance selectivity.

Recent research has explored innovative methods for selective mono-acylation. One such method involves the use of carbon dioxide as a temporary protecting group for one of the amine functionalities, allowing for selective acylation of the other. rsc.org Another approach utilizes prior complexation with boron compounds, such as 9-borabicyclo[3.3.1]nonane (9-BBN), which can effectively shield one amine group and direct the acylation to the other. nih.gov Performing the reaction in charged microdroplets has also been shown to favor mono-acylation of symmetrical diamines. nih.gov

The table below summarizes different strategies for achieving selective mono-acylation of symmetrical diamines.

Table 2: Strategies for Selective Mono-acylation of Symmetrical Diamines

| Strategy | Principle | Reference |

| Statistical Control | Use of a large excess of the diamine. | rsc.org |

| Temporary Protection with CO2 | In-situ formation of a carbamate (B1207046) to deactivate one amine group. | rsc.org |

| Boron Complexation | Steric shielding of one amine group by complexation with a bulky boron reagent. | nih.gov |

| Droplet-Based Reaction | Reaction in charged microdroplets favoring mono-substitution. | nih.gov |

| Use of Specific Acylating Agents | Employing less reactive acylating agents or specific catalysts. | rsc.org |

Salt Formation and Protonation Equilibria

The basic nature of the amine groups in this compound allows for the formation of salts upon reaction with acids. The protonation equilibria are dependent on the solvent and the nature of the acid used.

Acid-Base Properties in Various Solvents

In aqueous solution, aliphatic amines are weak bases and their basicity is described by the pKb value, or more commonly, the pKa of their conjugate acid (R-NH3+). For a long-chain diamine like this compound, two protonation steps can occur, characterized by two distinct pKa values. The first pKa value is typically higher (more basic) than the second due to the electrostatic repulsion between the two positively charged ammonium centers in the di-protonated species. The long, flexible alkyl chain can allow the two amine groups to act somewhat independently, especially in the first protonation step.

The solubility of aliphatic amines and their salts is highly dependent on the solvent. While short-chain amines are soluble in water, higher amines with long alkyl chains are generally insoluble in water but soluble in organic solvents. ncert.nic.in The corresponding amine salts, however, often exhibit increased water solubility. ncert.nic.in

Formation of Organic and Inorganic Salts

This compound is expected to readily form salts with both inorganic and organic acids. Reaction with mineral acids like hydrochloric acid (HCl) or sulfuric acid (H2SO4) will yield the corresponding ammonium chloride or sulfate (B86663) salts. Similarly, reaction with carboxylic acids or sulfonic acids will produce organic ammonium salts. google.comnih.govgoogleapis.com

The formation of a solid particulate salt can be influenced by the choice of the dicarboxylic acid, with aromatic dicarboxylic acids often favoring the formation of a solid material. google.com The properties of these salts, such as melting point and solubility, will depend on the nature of both the diamine and the acid.

Cyclization and Macrocycle Formation Studies

The presence of two reactive amine groups at a significant distance from each other in this compound makes it a potential building block for the synthesis of macrocycles. Macrocyclization reactions involve the intramolecular reaction of a linear precursor containing two reactive functional groups.

For a long and flexible chain like that in this compound, intramolecular cyclization to form a large ring is in competition with intermolecular polymerization. To favor macrocyclization, reactions are typically carried out under high-dilution conditions. acs.org This kinetic control minimizes the chances of two different molecules reacting with each other.

The formation of macrocycles can be achieved by reacting the diamine with a suitable difunctional electrophile, such as a diacyl chloride or a dialdehyde. The resulting macrocycle would contain two amide or imine linkages, respectively. The flexibility of the long aliphatic chain in this compound would likely allow for the formation of a range of ring sizes, although the thermodynamic stability of certain ring conformations might favor specific products. rsc.org Template-assisted synthesis, where a metal ion or another species helps to pre-organize the linear precursor in a cyclic conformation, can also be a powerful strategy to promote macrocyclization. acs.org

The following table presents hypothetical macrocyclization reactions involving a long-chain diamine.

Table 3: Illustrative Macrocyclization Reactions with a Long-Chain Diamine

| Diamine | Difunctional Reagent | Reaction Type | Expected Macrocyclic Product |

| Long-Chain Diamine | Terephthaloyl chloride | Acylation | Macrocyclic Diamide |

| Long-Chain Diamine | Glutaraldehyde | Imine Formation | Macrocyclic Diimine |

| Long-Chain Diamine | 1,4-Dibromobutane | Alkylation | Macrocyclic Diazacycloalkane |

Template-Directed Synthesis of Macrocyclic Structures Utilizing the Diamine Scaffold

In principle, the template-directed synthesis of macrocycles involves the use of a metal ion to organize the precursor molecules—in this case, this compound and a suitable dicarbonyl compound—into a specific orientation that favors cyclization over polymerization. e-bookshelf.deacs.orgnih.gov The metal ion acts as a template, holding the reactive ends in proximity. nih.govrsc.org The long, flexible 30-carbon chain of this compound would likely require a template ion of a specific size and coordination geometry to effectively bring the two amine groups into the correct position for a high-yield macrocyclization reaction. However, no studies have been published that demonstrate this with this compound.

Intramolecular Cyclization Kinetics and Thermodynamics

The kinetics and thermodynamics of intramolecular cyclization are highly dependent on the length and flexibility of the chain connecting the two reactive groups. wikipedia.org For a long-chain diamine like this compound, the formation of a large macrocycle would be entropically disfavored due to the significant loss of conformational freedom. The reaction rate would be influenced by the probability of the two amine ends encountering each other, a factor that decreases with increasing chain length. wikipedia.orgnih.gov The thermodynamic stability of the resulting macrocycle would depend on the degree of ring strain, which is generally minimal in large rings. Without experimental data, any discussion of the specific kinetic and thermodynamic parameters for the cyclization of this diamine remains purely theoretical.

Polymerization Chemistry for Advanced Materials

Long-chain diamines are valuable monomers for creating polymers with specific properties, such as flexibility and hydrophobicity, imparted by the long aliphatic segments. acs.org

Polyamides, commonly known as nylons, are formed through the condensation reaction of a diamine and a dicarboxylic acid or its derivative (like an acyl chloride). youtube.com The reaction of this compound with a dicarboxylic acid would be expected to yield a polyamide with a very long repeating unit. This long aliphatic segment would likely result in a polymer with a lower melting point, increased flexibility, and enhanced solubility in non-polar solvents compared to polyamides made from shorter-chain diamines. acs.orgmdpi.com However, no specific polyamides derived from this compound have been reported.

Table 1: Hypothetical Polyamides from this compound

| Dicarboxylic Acid Co-monomer | Hypothetical Polyamide Name | Expected Properties |

|---|---|---|

| Adipic Acid (6 carbons) | Polyamide 30,6 | High flexibility, low melting point, good solubility in organic solvents. |

| Sebacic Acid (10 carbons) | Polyamide 30,10 | Very high flexibility, potentially waxy or soft solid, enhanced hydrophobicity. |

This table is for illustrative purposes only, based on general principles of polymer chemistry, as no specific data for these polymers exist.

Polyureas are typically formed by reacting a diamine with a diisocyanate. The reaction of this compound would produce a polyurea with long, flexible aliphatic segments separating the urea (B33335) linkages. This structure would likely lead to materials with significant elastomeric properties.

Polyimides, known for their high thermal stability, are synthesized from a diamine and a dianhydride. The incorporation of a very long and flexible aliphatic chain from this compound would drastically reduce the thermal stability and rigidity typically associated with aromatic polyimides, resulting in a more flexible and processable, albeit lower-performance, material. Specific examples of these polymers using this compound are absent from the literature.

In theory, this compound could be used as a co-monomer in polymerization reactions to tailor the properties of the resulting polymer. For instance, copolymerizing it with shorter-chain diamines in a polyamide synthesis could precisely control the flexibility and melting point of the final material. Its inclusion would introduce long aliphatic segments, increasing hydrophobicity and potentially improving impact resistance. No documented studies have explored these copolymerization strategies.

Coordination Chemistry with Metal Ions

Diamine ligands are fundamental in coordination chemistry, forming stable chelate rings with metal ions. nih.gov Long-chain diamines like this compound would be expected to act as bidentate ligands, coordinating to a metal center through the lone pairs of their nitrogen atoms. The long, flexible 30-carbon backbone would allow for the formation of a very large and flexible chelate ring. Such a large ring might be able to accommodate large metal ions or adopt unusual coordination geometries. Furthermore, it could potentially wrap around a metal center to occupy two distant coordination sites. The specific coordination behavior, including the stability constants and the structures of any resulting complexes, has not been investigated.

Lack of Publicly Available Research Data on this compound Prevents In-Depth Analysis

A thorough investigation into the chemical literature and publicly accessible databases has revealed a significant absence of specific research concerning the reactivity and derivatization chemistry of this compound. Consequently, the requested detailed article on its evaluation as a bidentate ligand, the synthesis and characterization of its metal complexes, and its potential role in the formation of Metal-Organic Frameworks (MOFs) cannot be generated at this time due to the lack of foundational scientific findings.

While the principles of coordination chemistry provide a theoretical framework for how a long-chain diamine like this compound might behave, any specific discussion would be purely speculative. The nitrogen atoms of the two amino groups could theoretically act as a bidentate ligand, coordinating to a single metal center to form a chelate ring. The long, flexible thirty-carbon chain would undoubtedly influence the steric and electronic properties of any resulting metal complexes.

In the context of Metal-Organic Frameworks, the considerable length of the triacontane (B166396) backbone could, in theory, lead to the formation of frameworks with large pores and unique topologies. However, without experimental data, it is impossible to determine the actual coordination behavior, the stability of the resulting complexes, or the structural characteristics of any potential MOFs.

Detailed research findings, including data on coordination modes, bond lengths, spectroscopic characteristics, and crystallographic information, are essential for a scientifically accurate discussion of these topics. Such information is not currently available in the public domain for this compound. General discussions on the coordination chemistry of other diamines or long-chain ligands would not accurately represent the specific properties of this particular compound and would deviate from the focused scope of the requested article.

Therefore, until research on this compound is conducted and published, a comprehensive and authoritative article on its reactivity and derivatization chemistry as outlined cannot be responsibly produced.

Applications in Advanced Materials Science and Engineering

Polymer and Polymer Composite Development

The dual amine functionality of Triacontane-11,20-diamine makes it an ideal monomer for step-growth polymerization and a modifier for existing polymer systems.

This compound can serve as a monomer in the synthesis of polyamides and polyureas. The reaction of this diamine with dicarboxylic acids or their derivatives would yield polyamides, while reaction with diisocyanates would produce polyureas. nih.govnih.govrenewable-carbon.eu The long C30 aliphatic segment is expected to impart several desirable properties to the resulting polymers:

Increased Flexibility and Toughness: The long, flexible methylene (B1212753) chain can act as an internal plasticizer, potentially leading to polymers with lower modulus and higher elongation at break.

Enhanced Hydrophobicity: The significant hydrocarbon character of the backbone would result in polymers with low moisture absorption, which is beneficial for maintaining mechanical properties in humid environments.

Improved Solubility: The long aliphatic chain can enhance the solubility of the resulting polyamides and polyureas in non-polar organic solvents, facilitating processing.

The synthesis of these polymers can be achieved through various polycondensation techniques, including melt polymerization and solution polymerization. researchgate.netmagtech.com.cn A direct catalytic dehydrogenation of diols and diamines also presents a greener route for polyamide synthesis. nih.gov

Table 1: Predicted Properties of Polyamides Derived from Long-Chain Diamines

| Property | Expected Influence of Long-Chain Diamine (e.g., this compound) |

|---|---|

| Tensile Modulus | Likely to decrease compared to short-chain polyamides. scirp.org |

| Elongation at Break | Expected to increase, indicating enhanced flexibility. scirp.org |

| Water Absorption | Predicted to be significantly lower. scirp.org |

| Melting Temperature | Dependent on the co-monomer, but the long aliphatic chain may lower it compared to rigid aromatic polyamides. |

The primary amine groups of this compound can react with epoxy, isocyanate, or other reactive functional groups in thermosetting resin formulations. science.gov In this capacity, it would act as a cross-linking agent or a chain extender, creating a three-dimensional network.

When used as a curing agent for epoxy resins, the long aliphatic chain of this compound would offer distinct advantages over traditional short-chain amine hardeners:

Increased Flexibility and Impact Strength: The long, flexible chain between cross-links can absorb more energy before fracture, leading to a tougher, less brittle material.

Lower Cross-linking Density: For a given stoichiometric ratio, the longer distance between amine groups will result in a lower cross-link density, which also contributes to increased flexibility.

Extended Pot Life: The steric hindrance and lower mobility of a large molecule like this compound might lead to a slower reaction with the epoxy resin at room temperature, providing a longer working time (pot life) for processing. pcimag.cominvista.com

The properties of the cured epoxy can be tailored by blending this compound with other amine curing agents to achieve a balance of stiffness, toughness, and thermal resistance. researchgate.netresearchgate.net

Table 2: Anticipated Effects of this compound as an Epoxy Curing Agent

| Parameter | Expected Outcome | Rationale |

|---|---|---|

| Glass Transition Temperature (Tg) | May decrease | Lower cross-link density and increased chain flexibility. |

| Impact Strength | Expected to increase | The flexible aliphatic chain can dissipate impact energy. |

| Pot Life | Likely to be extended | Slower reaction kinetics due to the size of the diamine. pcimag.com |

The amine groups of this compound can be used to chemically graft it onto polymer surfaces that have been pre-functionalized with reactive groups like carboxylic acids, esters, or epoxides. rsc.orgethz.ch This surface modification can be used to alter the surface properties of a material without changing its bulk characteristics.

Potential applications include:

Improved Adhesion: Grafting this diamine onto a polymer surface can introduce reactive amine handles for subsequent reactions or improve adhesion to other materials, such as in fiber-reinforced composites. researchgate.net The long aliphatic chain could also enhance adhesion to non-polar substrates through van der Waals interactions.

Hydrophobization: The long C30 chain would create a highly hydrophobic surface, which could be useful for creating water-repellent coatings.

Biocompatibilization: While the hydrophobicity would be high, further modification of the terminal amine groups could be used to attach biomolecules, potentially improving the biocompatibility of a material.

Functional Coatings: The amine groups can serve as anchor points for attaching other functional molecules, such as antimicrobial agents or dyes. nih.govnih.gov

Supramolecular Chemistry and Self-Assembled Systems

This compound is a type of bolaamphiphile, a molecule with two hydrophilic head groups (the amines) connected by a long hydrophobic tail. researchgate.netacs.org This structure makes it an excellent candidate for use in supramolecular chemistry, where non-covalent interactions are used to build complex, ordered structures.